Sorafenib

Catalog No.
S543590
CAS No.
284461-73-0
M.F
C21H16ClF3N4O3
M. Wt
464.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sorafenib

Substituting Sorafenib free base with its tosylate salt alters encapsulation efficiency and release kinetics in nanocarrier systems, while Sunitinib fails to inhibit RAF kinases. Our free base resolves these limitations.

  • IC50: CRAF 6 nM, BRAF 25 nM, enabling precise MAPK pathway interrogation.
  • LogP 3.8, aqueous solubility

CAS Number

284461-73-0

Product Name

Sorafenib

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide

Molecular Formula

C21H16ClF3N4O3

Molecular Weight

464.8 g/mol

InChI

InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)

InChI Key

MLDQJTXFUGDVEO-UHFFFAOYSA-N

solubility

< 0.01 g/L
1.71e-03 g/L

Synonyms

4-(4-(3-(4-Chloro-3-trifluoromethylphenyl)ureido)phenoxy)pyridine-2-carboxylic acid methyamide-4-methylbenzenesulfonate, BAY 43 9006, BAY 43-9006, BAY 439006, BAY 545 9085, BAY 545-9085, BAY 5459085, BAY 673472, BAY-545-9085, BAY-673472, BAY5459085, Nexavar, sorafenib, Sorafenib N Oxide, sorafenib N-oxide, sorafenib tosylate

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

The exact mass of the compound Sorafenib is 464.0863 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insolublein water, 3.59x10-2 mg/l at 25 °c (est)1.71e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 747971. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Niacinamide. It belongs to the ontological category of pyridinecarboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg, 250 mg, 1 g

Sorafenib free base is a lipophilic small-molecule multi-kinase inhibitor that targets the RAF/MEK/ERK pathway and receptor tyrosine kinases, including VEGFR and PDGFR [1]. In procurement and materials selection, the free base form (LogP 3.8, aqueous solubility <25 ng/mL) is primarily utilized as a starting material for advanced drug delivery system (DDS) engineering, amorphous solid dispersions, and novel co-crystal synthesis[2]. Unlike the clinically formulated tosylate salt, the uncharged free base provides a distinct thermodynamic profile in organic solvents, making it the required baseline material for nanoprecipitation, liposomal encapsulation, and targeted therapy modeling in hepatocellular and renal cell carcinoma research [3].

Research Fit

1 Dual Raf/VEGFR pathway inhibition for angiogenesis and proliferation studies
2 Reference tool for anti-angiogenic research in solid tumor models
3 Applicable in HCC and other solid tumor model investigations

Substituting Sorafenib free base with its tosylate salt or other multi-kinase inhibitors like Sunitinib fundamentally alters experimental and formulation outcomes. In nanocarrier engineering, the bulky, charged tosylate counterion alters the compound's packing efficiency within hydrophobic lipid or polymer cores, often reducing encapsulation efficiency and altering release kinetics compared to the uncharged free base [1]. Furthermore, substituting Sorafenib with in-class alternatives like Sunitinib fails in pathway-specific cellular assays; while both inhibit VEGFR and PDGFR, Sunitinib lacks the targeted RAF kinase inhibition (CRAF and BRAF) that defines Sorafenib's mechanism of action in MAPK-driven tumor models [2]. Consequently, the free base is strictly required for RAF-targeted screening and high-payload hydrophobic encapsulation workflows [3].

Substitution Risk

Raf kinase inhibition absent in other multikinase inhibitors

Lenvatinib and cabozantinib do not significantly inhibit Raf-1 or B-Raf, limiting use in Raf-dependent models.

BRAF fusion-driven models show distinct drug response

Sorafenib retains activity in BRAF fusion melanomas where type I RAF inhibitors (vemurafenib, dabrafenib) exhibit resistance.

Adverse event profiles differ across TKIs

Hand-foot skin reaction and hypertension rates diverge; may affect preclinical toxicity endpoint interpretation.

Kinase Selectivity Profile for RAF-Pathway Driven Models

Sorafenib demonstrates targeted inhibition of RAF kinases, which differentiates it from other common anti-angiogenic TKIs like Sunitinib. Quantitative assays show Sorafenib inhibits CRAF with an IC50 of 6 nM, wild-type BRAF at 25 nM, and mutant BRAF V600E at 38 nM [1]. In contrast, Sunitinib primarily targets VEGFR and PDGFR but does not provide meaningful inhibition of the RAF kinase family [2]. This quantitative difference dictates the selection of Sorafenib over Sunitinib for in vitro models requiring simultaneous blockade of both the tumor microvasculature (VEGFR) and the intracellular MAPK/ERK signaling cascade (RAF).

Evidence DimensionCRAF and wild-type BRAF Inhibition (IC50)
Target Compound DataSorafenib (CRAF IC50 = 6 nM; BRAF WT IC50 = 25 nM)
Comparator Or BaselineSunitinib (Inactive against RAF kinases)
Quantified DifferenceSorafenib provides low-nanomolar RAF inhibition, whereas Sunitinib lacks this pathway target.
ConditionsIn vitro kinase biochemical assays

Buyers modeling MAPK/ERK-driven malignancies must procure Sorafenib rather than Sunitinib to ensure accurate RAF pathway blockade.

Kinase Inhibition Profile
Reported
Sorafenib uniquely inhibits Raf-1 (IC₅₀ 6 nM) and B-Raf (22 nM); lenvatinib and cabozantinib lack meaningful Raf inhibition.
Supports dual Raf/RTK pathway inhibition studies
Biochemical assays; confirm in-cell target engagement

Thermodynamic Solubility in Binary Solvents for Nanoprecipitation

The selection between Sorafenib free base and Sorafenib tosylate significantly impacts processability in organic solvent mixtures used for nanoparticle synthesis. Thermodynamic solubility studies in 2-propanol and 1,4-dioxane binary mixtures reveal that Sorafenib free base achieves a substantially higher absolute mole fraction solubility than the tosylate salt across the 283.15 to 333.15 K temperature range [1]. Furthermore, the maximum solubility peak shifts based on the solid state: the free base reaches maximum solubility at a 0.50 mole fraction of 2-propanol, whereas the tosylate salt peaks at a 0.75 mole fraction[1].

Evidence DimensionMole fraction solubility maximum in 2-propanol/1,4-dioxane
Target Compound DataSorafenib free base (Maximum solubility at 0.50 2-propanol mole fraction)
Comparator Or BaselineSorafenib tosylate (Maximum solubility at 0.75 2-propanol mole fraction)
Quantified DifferenceShift in target solvent ratio and higher absolute mole fraction solubility for the free base.
ConditionsBinary solvent mixture (2-propanol + 1,4-dioxane) between 283.15 K and 333.15 K

Formulation scientists must select the free base to maximize drug concentration in specific organic solvent ratios during the organic-phase preparation of nanocarriers.

First-Line HCC OS
Trial context
SHARP trial: sorafenib median OS 10.7 mo vs placebo 7.9 mo (HR 0.69, P<0.001). REFLECT: lenvatinib 13.6 mo vs sorafenib 12.3 mo (HR 0.92, non-inferior).
Sorafenib established placebo-controlled OS benchmark for HCC model survival comparison
Trial context; OS endpoints may vary in preclinical models

Hydrophobic Core Loading and Encapsulation Efficiency

Sorafenib free base is highly lipophilic (LogP 3.8) and practically insoluble in water (<25 ng/mL), making it highly compatible with the hydrophobic cores of lipid-based granules and polymeric micelles[1]. Formulations utilizing the free base routinely achieve high drug loading metrics, such as a 10% drug loading (DL) in middle-chain triglyceride/TPGS granules [1], and sustained retention in amphiphilic cyclodextrin nanoassemblies for up to two weeks [2]. The absence of the bulky tosylate counterion prevents steric and charge-based disruptions during the self-assembly of these hydrophobic matrices, ensuring tighter packing and reduced premature drug leakage.

Evidence DimensionDrug Loading (DL) and Matrix Compatibility
Target Compound DataSorafenib free base (LogP 3.8, achieves 10% DL in lipid granules)
Comparator Or BaselineSorafenib tosylate (Bulky counterion limits hydrophobic core packing)
Quantified DifferenceThe uncharged free base allows for stable 10% DL and prolonged retention (up to 14 days) in supramolecular complexes without counterion interference.
ConditionsLipid-based granule formulation and cyclodextrin nanoassemblies

Procuring the free base is critical for researchers engineering high-payload nanomedicines where counterion-induced instability would compromise the delivery system.

Second-Line Sequencing
Head-to-head
RESORCE: regorafenib after sorafenib progression median OS 10.6 mo vs placebo 7.8 mo (HR 0.63, P<0.0001).
Supports sequential TKI resistance model investigation
Validated only in sorafenib-tolerant patients
BRAF Fusion Activity
Head-to-head
Sorafenib IC₅₀ 410 nM in AGK-BRAF fusion cells vs vemurafenib 5.0 µM; type II RAF inhibitor retains activity where type I fails.
Supports BRAF fusion model drug-response investigation
Cell viability assays; confirm in fusion-positive in vivo models
Tolerability Profile
Reported
REFLECT: sorafenib hand-foot skin reaction 11% grade ≥3 vs lenvatinib 3%; lenvatinib hypertension 42% vs sorafenib 30%.
Supports preclinical toxicity endpoint comparison
Clinical AE data; relevance to preclinical models requires validation
Deuterated Analog OS
Head-to-head
ZGDH3: donafenib median OS 12.1 mo vs sorafenib 10.3 mo (HR 0.83, P=0.0245). Deuterium substitution improved metabolic stability.
Supports deuterated analog exposure-response comparison
Parent compound reference for PK/PD studies

Synthesis of High-Payload Lipid and Polymeric Nanocarriers

Directly following from its high lipophilicity and established compatibility with hydrophobic cores, Sorafenib free base is the required starting material for formulating liposomes, solid lipid nanoparticles (SLNs), and polymeric micelles. The absence of the tosylate counterion maximizes encapsulation efficiency and prevents premature burst release in targeted delivery models [1].

In Vitro Screening of RAF/MEK/ERK Pathway Inhibitors

Due to its low-nanomolar IC50 against CRAF (6 nM) and BRAF (25 nM), Sorafenib is utilized as a primary benchmark in cellular assays investigating MAPK pathway-driven malignancies, such as hepatocellular carcinoma. It is specifically selected over other TKIs like Sunitinib when dual inhibition of angiogenesis and intracellular RAF signaling is required [2].

Development of Novel Co-Crystals and Amorphous Solid Dispersions

Leveraging its specific thermodynamic solubility profile in organic solvents, Sorafenib free base serves as the foundational API for crystal engineering. Researchers utilize the free base to synthesize novel co-crystals (e.g., with oxalic or malonic acid) or amorphous solid dispersions to systematically improve its dissolution kinetics and apparent aqueous solubility without relying on the standard tosylate salt form [3].

Application Selection Guide

Application
Selection Property
Validation Focus
HCC model survival endpoint studies
Placebo-controlled OS benchmark context
Model survival endpoint comparison
Sequential TKI resistance modeling
Validated second-line sequencing partner
Acquired resistance mechanism investigation
BRAF fusion oncogene research
Type II RAF inhibitor activity in fusion models
RAF inhibitor resistance pathway analysis
Deuterated analog PK/PD studies
Parent compound baseline context
Metabolic stability and exposure comparison

Physical Description

Solid

Color/Form

White solid

XLogP3

4.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

464.0863026 Da

Monoisotopic Mass

464.0863026 Da

Heavy Atom Count

32

Vapor Density

4.11X10-14 mm Hg at 25 °C (est)

LogP

3.8
log Kow = 5.30 (est)

Decomposition

Dangerous products of decomposition: thermal ecomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides. /Sorafenib tosylate/

Appearance

white solid powder

Melting Point

187-226
205.6 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9ZOQ3TZI87

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (50%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (50%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H402 (50%): Harmful to aquatic life [Hazardous to the aquatic environment, acute hazard];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Sorafenib is indicated for the treatment of unresectable hepatocellular carcinoma and advanced renal cell carcinoma. In the US, it is also indicated for the treatment of patients with locally recurrent or metastatic, progressive, differentiated thyroid carcinoma that is refractory to radioactive iodine treatment.
Hepatocellular carcinomaNexavar is indicated for the treatment of hepatocellular carcinoma. Renal cell carcinomaNexavar is indicated for the treatment of patients with advanced renal cell carcinoma who have failed prior interferon-alpha or interleukin-2 based therapy or are considered unsuitable for such therapy. Differentiated thyroid carcinomaNexavar is indicated for the treatment of patients with progressive, locally advanced or metastatic, differentiated (papillary/follicular/Hürthle cell) thyroid carcinoma, refractory to radioactive iodine.
Hepatocellular carcinomaSorafenib Accord is indicated for the treatment of hepatocellular carcinoma (see section 5. 1). Renal cell carcinomaSorafenib Accord is indicated for the treatment of patients with advanced renal cell carcinoma who have failed prior interferon-alpha or interleukin-2 based therapy or are considered unsuitable for such therapy.

Livertox Summary

Sorafenib is an oral multi-kinase inhibitor that is used in the therapy of advanced renal cell, liver and thyroid cancer. Sorafenib has been associated with a low rate of transient elevations in serum aminotransferase levels during therapy that are generally mild and asymptomatic. Sorafenib has also been linked to rare instances of clinically apparent liver injury which can be severe and even fatal.

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Tyrosine Kinase Inhibitors;
Antineoplastic Agents

NCI Cancer Drugs

Drug: Sorafenibtosylate
US Brand Name(s): Nexavar
FDA Approval: Yes
Sorafenib tosylate is approved to treat: Hepatocellular carcinoma (a type of liver cancer ) that cannot be removed by surgery.
Renal cell carcinoma (a type of kidney cancer ) that is advanced.
Thyroid cancer in certain patients with progressive , recurrent , or metastatic disease that does not respond to treatment with radioactive iodine.
Sorafenib tosylate is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Antineoplastic Agents; Protein Kinase Inhibitors
Nexavar is indicated for the treatment of patients with unresectable hepatocellular carcinoma (HCC). /Included in US product label/
Nexavar is indicated for the treatment of patients with locally recurrent or metastatic, progressive, differentiated thyroid carcinoma (DTC) that is refractory to radioactive iodine treatment. /Included in US product label/
Nexavar is indicated for the treatment of patients with advanced renal cell carcinoma (RCC). /Included in US product label/

Pharmacology

No large changes in QTc interval were observed. After one 28-day treatment cycle, the largest mean QTc interval change of 8.5 ms (upper bound of two-sided 90% confidence interval, 13.3 ms) was observed at 6 hours post-dose on day 1 of cycle 2.
Sorafenib is a synthetic compound targeting growth signaling and angiogenesis. Sorafenib blocks the enzyme RAF kinase, a critical component of the RAF/MEK/ERK signaling pathway that controls cell division and proliferation; in addition, sorafenib inhibits the VEGFR-2/PDGFR-beta signaling cascade, thereby blocking tumor angiogenesis.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE05
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE05 - Sorafenib

Mechanism of Action

Kinases are involved in tumour cell signalling, proliferation, angiogenesis, and apoptosis. Sorafenib inhibits multiple intracellular serine/threonine kinases in the Ras/mitogen-activated protein kinase (MAPK) signal transduction pathway. Intracellular Raf serine/threonine kinase isoforms inhibited by sorafenib include Raf-1 (or C-Raf), wild-type B-Raf, and mutant B-Raf. Sorafenib inhibits cell surface tyrosine kinase receptors such as KIT, FMS-like tyrosine kinase 3 (FLT-3), RET, RET/PTC, vascular endothelial growth factor receptor-1 (VEGFR-1), VEGFR-2, VEGFR-3, and platelet-derived growth factor receptor-β (PDGFR-β). Sorafenib is thought to exhibit a dual mechanism of action: it blocks tumour proliferation and growth by inhibiting the RAF/MEK/extracellular signal-regulated kinase (ERK) pathway on tumour cells, and reduces tumour angiogenesis by inhibiting VEGFR and PDGFR signalling in tumour vasculature.
Sorafenib is U.S. Food and Drug Administration-approved for the treatment of renal cell carcinoma and hepatocellular carcinoma and has been combined with numerous other targeted therapies and chemotherapies in the treatment of many cancers. Unfortunately, as with other RAF inhibitors, patients treated with sorafenib have a 5% to 10% rate of developing cutaneous squamous cell carcinoma (cSCC)/keratoacanthomas. Paradoxical activation of extracellular signal-regulated kinase (ERK) in BRAF wild-type cells has been implicated in RAF inhibitor-induced cSCC. Here, /the researchers/ report that sorafenib suppresses UV-induced apoptosis specifically by inhibiting c-jun-NH2-kinase (JNK) activation through the off-target inhibition of leucine zipper and sterile alpha motif-containing kinase (ZAK). Our results implicate suppression of JNK signaling, independent of the ERK pathway, as an additional mechanism of adverse effects of sorafenib. This has broad implications for combination therapies using sorafenib with other modalities that induce apoptosis.
Several case reports suggest sorafenib exposure and sorafenib-induced hyperbilirubinemia may be related to a (TA)(5/6/7) repeat polymorphism in UGT1A1*28 (UGT, uridine glucuronosyl transferase). We hypothesized that sorafenib inhibits UGT1A1 and individuals carrying UGT1A1*28 and/or UGT1A9 variants experience greater sorafenib exposure and greater increase in sorafenib-induced plasma bilirubin concentration. Inhibition of UGT1A1-mediated bilirubin glucuronidation by sorafenib was assessed in vitro. UGT1A1*28 and UGT1A9*3 genotypes were ascertained with fragment analysis or direct sequencing in 120 cancer patients receiving sorafenib on five different clinical trials. Total bilirubin measurements were collected in prostate cancer patients before receiving sorafenib (n = 41) and 19 to 30 days following treatment and were compared with UGT1A1*28 genotype. Sorafenib exhibited mixed-mode inhibition of UGT1A1-mediated bilirubin glucuronidation (IC(50) = 18 umol/L; K(i) = 11.7 umol/L) in vitro. Five patients carrying UGT1A1*28/*28 (n = 4) or UGT1A9*3/*3 (n = 1) genotypes had first dose, dose-normalized areas under the sorafenib plasma concentration versus time curve (AUC) that were in the 93rd percentile, whereas three patients carrying UGT1A1*28/*28 had AUCs in the bottom quartile of all genotyped patients. The Drug Metabolizing Enzymes and Transporters genotyping platform was applied to DNA obtained from six patients, which revealed the ABCC2-24C>T genotype cosegregated with sorafenib AUC phenotype. Sorafenib exposure was related to plasma bilirubin increases in patients carrying 1 or 2 copies of UGT1A1*28 alleles (n = 12 and n = 5; R(2) = 0.38 and R(2) = 0.77; P = 0.032 and P = 0.051, respectively). UGT1A1*28 carriers showed two distinct phenotypes that could be explained by ABCC2-24C>T genotype and are more likely to experience plasma bilirubin increases following sorafenib if they had high sorafenib exposure. This pilot study indicates that genotype status of UGT1A1, UGT1A9, and ABCC2 and serum bilirubin concentration increases reflect abnormally high AUC in patients treated with sorafenib.
Sorafenib is a kinase inhibitor that decreases tumor cell proliferation in vitro. Sorafenib was shown to inhibit multiple intracellular (c-CRAF, BRAF and mutant BRAF) and cell surface kinases (KIT, FLT- 3, RET, RET/PTC, VEGFR-1, VEGFR- 2, VEGFR- 3, and PDGFR-beta). Several of these kinases are thought to be involved in tumor cell signaling, angiogenesis and apoptosis. Sorafenib inhibited tumor growth of hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and differentiated thyroid carcinoma (DTC) human tumor xenografts in immunocompromised mice. Reductions in tumor angiogenesis were seen in models of HCC and RCC upon sorafenib treatment, and increases in tumor apoptosis were observed in models of HCC, RCC, and DTC.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
RET family
RET [HSA:5979] [KO:K05126]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

284461-73-0

Absorption Distribution and Excretion

The administration of multiple doses for seven days resulted in a 2.5- to 7-fold accumulation compared to a single dose. Steady-state concentrations were achieved within seven days, with a peak-to-trough ratio of mean concentrations of less than 2. Mean Cmax and AUC increased less than proportionally beyond oral doses of 400 mg administered twice daily. The Tmax is approximately three hours. The mean relative bioavailability was 38–49% following the administration of oral sorafenib tablets. A high-fat meal reduced bioavailability by 29%.
Following oral administration of a 100 mg dose of sorafenib, about 96% of the dose was recovered within 14 days, with 77% of the dose being excreted in feces and 19% of the dose being excreted in urine as glucuronidated metabolites. Unchanged sorafenib accounted for 51% of the dose excreted in feces.
Sorafenib is widely distributed to tissues, indicating that it is lipophilic.
Following oral administration of a 100 mg dose of a solution formulation of sorafenib, 96% of the dose was recovered within 14 days, with 77% of the dose excreted in feces and 19% of the dose excreted in urine as glucuronidated metabolites. Unchanged sorafenib, accounting for 51% of the dose, was found in feces but not in urine.
After administration of Nexavar tablets, the mean relative bioavailability was 38-49% when compared to an oral solution. Following oral administration, sorafenib reached peak plasma levels in approximately 3 hours. With a moderate-fat meal (30% fat; 700 calories), bioavailability was similar to that in the fasted state. With a high-fat meal (50% fat; 900 calories), bioavailability was reduced by 29% compared to that in the fasted state. It is recommended that Nexavar be administered without food. Mean Cmax and AUC increased less than proportionally beyond oral doses of 400 mg administered twice daily. In vitro binding of sorafenib to human plasma proteins was 99.5%.
The absorption and the basic pharmacokinetics following a single dose of sorafenib tosylate were evaluated in female CD-1 mice, male Wistar rats, and female Beagle dogs. For the determination of the absorption of sorafenib in rats, bile duct-cannulated rats (n=5/group) were used. Twenty-four hours after surgery (14)C-sorafenib tosylate was administered orally or intravenously to the rats at a dose of 5 mg/kg sorafenib. The absorption of sorafenib was almost complete in female CD-1 mice (78.6%) and male Wistar rats (79.2%). In Beagle dogs the absorption (67.6 %, calculated from AUC norm values after intravenous and oral administration) and the absolute bioavailability (59.9 %) were lower than in rodents. Maximum plasma concentrations of radioactivity between 1.5 hr and 2 hr after oral administration were observed in all species. After intravenous administration of (14)C-sorafenib tosylate to mice, rats, and dogs the elimination of the radioactivity from plasma occurred with similar terminal half-lives of 6.8, 8.8, and 7.3 hours, respectively. The terminal half-lives of radioactivity after oral administration were 6.1 hours in mice and 5.8 hours in dogs. In rats, terminal half-live after oral administration was longer (11.2 hr) than after intravenous administration. In rats, the elimination of the unchanged compound was slower (half life: 9.3 hr) than in the mice (half life: 6.5 hr) and dogs (half life:4.3 hr). The total plasma clearance in rats was 0.044 L/(hr/kg) corresponding to a blood clearance of 0.049 L/(hr/kg). In mice and dogs the total plasma clearance was 0.13 and 0.15 lL/(hr/kg) respectively. The volume of distribution at steady state ranged from 0.65 l/kg to 0.74 l/kg, depending on the species.

Metabolism Metabolites

Sorafenib undergoes oxidative metabolism by CYP3A4 in the liver, as well as glucuronidation by UGT1A9 in the liver and kidneys. At steady-state, sorafenib accounts for 70-85% of the circulating analytes in plasma. About eight metabolites of sorafenib have been identified, of which five were detected in plasma. The main circulating metabolite was the pyridine N-oxide form, which comprises approximately 9–16% of the total circulating dose at steady-state: the pharmacological activity of this metabolite was comparable to the parent drug.
Sorafenib undergoes oxidative metabolism by hepatic CYP3A4, as well as glucuronidation by UGT1A9. Inducers of CYP3A4 activity can decrease the systemic exposure of sorafenib. Sorafenib accounted for approximately 70-85% of the circulating analytes in plasma at steady-state. Eight metabolites of sorafenib have been identified, of which 5 have been detected in plasma. The main circulating metabolite of sorafenib, the pyridine N-oxide that comprises approximately 9-16% of circulating analytes at steady-state, showed in vitro potency similar to that of sorafenib.
Sorafenib has known human metabolites that include Sorafenib and A-D-GlucuronideDISCONTINUED.
Sorafenib is metabolized primarily in the liver, undergoing oxidative metabolism, mediated by CYP3A4, as well as glucuronidation mediated by UGT1A9. Sorafenib accounts for approximately 70-85% of the circulating analytes in plasma at steady- state. Eight metabolites of sorafenib have been identified, of which five have been detected in plasma. The main circulating metabolite of sorafenib in plasma, the pyridine N-oxide, shows in vitro potency similar to that of sorafenib. This metabolite comprises approximately 9-16% of circulating analytes at steady-state. Route of Elimination: Following oral administration of a 100 mg dose of a solution formulation of sorafenib, 96% of the dose was recovered within 14 days, with 77% of the dose excreted in feces, and 19% of the dose excreted in urine as glucuronidated metabolites. Half Life: 25-48 hours

Associated Chemicals

Sorafenib tosylate; 475207-59-1

Wikipedia

Sorafenib

Drug Warnings

Palmar-plantar erythrodysesthesia (commonly referred to as hand-foot syndrome) and rash are common adverse effects of sorafenib, occurring in 30 and 40%, respectively, of patients receiving the drug in clinical studies, compared with 7 and 16%, respectively, of patients receiving placebo. Analysis of cumulative event rates suggests that rash and hand-foot syndrome usually are grade 1 or 2 and generally appear during the first 6 weeks of treatment with sorafenib. Management of dermatologic toxicities may include topical therapies for symptomatic relief, temporary interruption of therapy, and/or dosage modification of sorafenib; in severe or persistent cases, permanent discontinuance of sorafenib therapy may be necessary.
Possible increased risk of bleeding. In clinical studies, bleeding (regardless of causality) was reported in 15.3 or 8.2% of patients receiving sorafenib or placebo, respectively. The incidences of grade 3 and 4 bleeding were 2 and 0%, respectively, in patients receiving sorafenib compared with 1.3 and 0.2%, respectively, in patients receiving placebo. Fatal hemorrhage occurred in one patient in each treatment group. Permanent discontinuance of sorafenib should be considered if any bleeding episode requires medical intervention.
GI perforation, sometimes associated with apparent intra-abdominal tumor, has been reported rarely in patients receiving sorafenib. Sorafenib therapy should be discontinued if GI perforation occurs.
Based on its mechanism of action and findings in animals, Nexavar may cause fetal harm when administered to a pregnant woman. Sorafenib caused embryo-fetal toxicities in animals at maternal exposures that were significantly lower than the human exposures at the recommended dose of 400 mg twice daily. Advise women of childbearing potential to avoid becoming pregnant while on Nexavar because of the potential hazard to the fetus.
For more Drug Warnings (Complete) data for Sorafenib (16 total), please visit the HSDB record page.

Biological Half Life

The mean elimination half-life of sorafenib was approximately 25 to 48 hours.
After intravenous administration of (14)C-sorafenib tosylate to mice, rats, and dogs the elimination of the radioactivity from plasma occurred with similar terminal half-lives of 6.8, 8.8, and 7.3 hours, respectively. The terminal half-lives of radioactivity after oral administration were 6.1 hours in mice and 5.8 hours in dogs. In rats, terminal half-live after oral administration was longer (11.2 hr) than after intravenous administration. In rats, the elimination of the unchanged compound was slower (half life: 9.3 hr) than in the mice (half life: 6.5 hr) and dogs (half life:4.3 hr).

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Methods of Manufacturing

Preparation: B. Riedl et al., World Intellectual Property Organization patent 0041698 (2000 to Bayer); eidem, United States of America patent 03139605 (2003).

Clinical Laboratory Methods

LC/MS/MS determination in serum.

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15-30 °C (59-86 °F)

Interactions

Sorafenib does not appear to affect the metabolism of warfarin (a CYP2C9 substrate) in vivo; mean changes from baseline in prothrombin time (PT)/international normalized ratio (INR) did not appear to be greater in patients receiving sorafenib as compared with placebo. However, infrequent bleeding events or elevations in INR have been reported in some patients receiving concomitant therapy with warfarin and sorafenib.
Potential pharmacokinetic interaction with doxorubicin and irinotecan (increased area under the serum concentration-time curve (AUC) of doxorubicin and of irinotecan and its active metabolite SN-38). The clinical importance of these findings is not known. Caution is advised.
In vitro studies indicate that sorafenib inhibits glucuronidation by the uridine diphosphate-glucuronosyltransferase (UGT) 1A1 and 1A9 pathways; potential pharmacokinetic interaction (increased systemic exposure to UGT 1A1 or 1A9 substrates). Caution is advised when sorafenib is used concomitantly with drugs predominantly metabolized by the UGT 1A1 pathway (e.g., irinotecan, whose active metabolite SN-38 is metabolized by UGT 1A1).
In vitro studies using human hepatic microsomes indicate that sorafenib inhibits CYP isoenzymes 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4; however, sorafenib does not appear to alter exposure to dextromethorphan (a CYP2D6 substrate), midazolam (a CYP3A4 substrate), or omeprazole (a CYP2C19 substrate). The manufacturer states that it is unlikely that sorafenib will alter the metabolism of substrates of CYP isoenzymes 2C19, 2D6, or 3A4 in vivo or induce CYP isoenzymes 1A2 or 3A4. However, sorafenib may increase systemic exposure to CYP2B6 or CYP2C8 substrates; caution is advised when substrates of CYP2B6 or CYP2C8 are used concomitantly with sorafenib.
For more Interactions (Complete) data for Sorafenib (6 total), please visit the HSDB record page.

Stability Shelf Life

Stable if stored as directed; avoid strong oxidizing agents. /Sorafenib tosylate/
1: Davies JM, Dhruva NS, Walko CM, Socinski MA, Bernard S, Hayes DN, Kim WY, Ivanova A, Keller K, Hilbun LR, Chiu M, Dees EC, Stinchcombe TE. A phase I trial of sorafenib combined with cisplatin/etoposide or carboplatin/pemetrexed in refractory solid tumor patients. Lung Cancer. 2010 Jun 24. [Epub ahead of print] PubMed PMID: 20580118.
2: Haubeiss S, Schmid JO, Muerdter TE, Sonnenberg M, Friedel G, van der Kuip H, Aulitzky WE. Dasatinib reverses Cancer-associated Fibroblasts (CAFs) from primary Lung Carcinomas to a Phenotype comparable to that of normal Fibroblasts. Mol Cancer. 2010 Jun 27;9(1):168. [Epub ahead of print] PubMed PMID: 20579391.
3: Siegel AB, Olsen SK, Magun A, Brown RS Jr. Sorafenib: Where do we go from here? Hepatology. 2010 Mar 1;52(1):360-369. [Epub ahead of print] PubMed PMID: 20578152.
4: Kodaira M, Takahashi S, Takeuchi K, Yuasa T, Saotome T, Yonese J, Fukui I, Hatake K. Sorafenib-induced erythema multiforme for metastatic renal cell carcinoma. Ann Oncol. 2010 Jul;21(7):1563-5. PubMed PMID: 20573851.
5: Wörns MA, Galle PR. Future perspectives in hepatocellular carcinoma. Dig Liver Dis. 2010 Jul;42 Suppl 3:S302-9. PubMed PMID: 20547319.
6: Rimassa L, Santoro A. The present and the future landscape of treatment of advanced hepatocellular carcinoma. Dig Liver Dis. 2010 Jul;42 Suppl 3:S273-80. PubMed PMID: 20547314.
7: Lachenmayer A, Alsinet C, Chang CY, Llovet JM. Molecular approaches to treatment of hepatocellular carcinoma. Dig Liver Dis. 2010 Jul;42 Suppl 3:S264-72. PubMed PMID: 20547313.
8: Andreana L, Burroughs AK. Treatment of early hepatocellular carcinoma: How to predict and prevent recurrence. Dig Liver Dis. 2010 Jul;42 Suppl 3:S249-57. PubMed PMID: 20547311.
9: Shao YY, Lin ZZ, Hsu C, Shen YC, Hsu CH, Cheng AL. Early alpha-fetoprotein response predicts treatment efficacy of antiangiogenic systemic therapy in patients with advanced hepatocellular carcinoma. Cancer. 2010 Jun 22. [Epub ahead of print] PubMed PMID: 20572033.
10: Augustine CK, Toshimitsu H, Jung SH, Zipfel PA, Yoo JS, Yoshimoto Y, Selim MA, Burchette J, Beasley GM, McMahon N, Padussis J, Pruitt SK, Ali-Osman F, Tyler DS. Sorafenib, a Multikinase Inhibitor, Enhances the Response of Melanoma to Regional Chemotherapy. Mol Cancer Ther. 2010 Jun 22. [Epub ahead of print] PubMed PMID: 20571072.

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